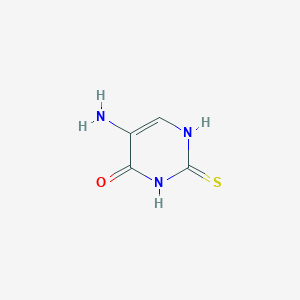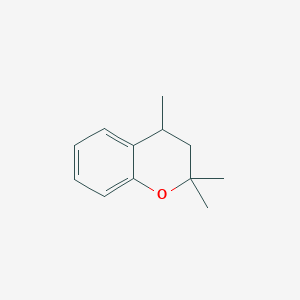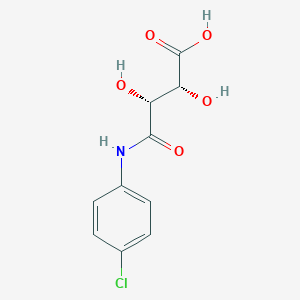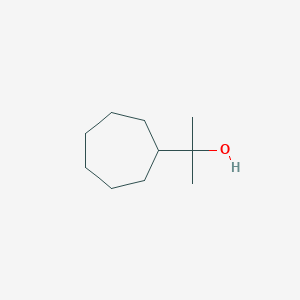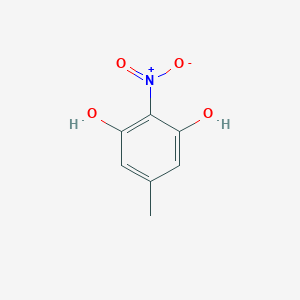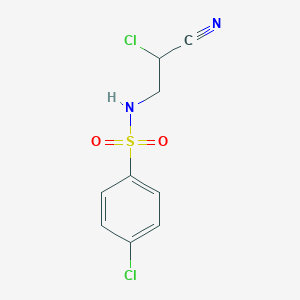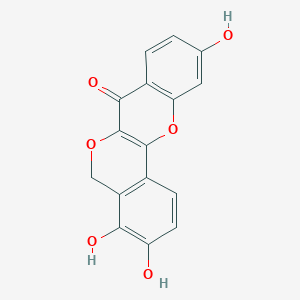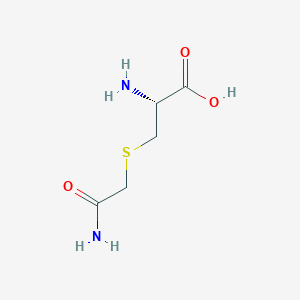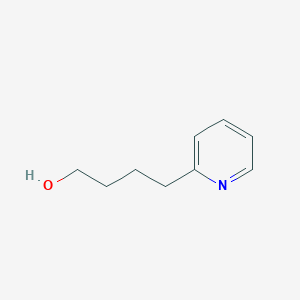
4-(Pyridin-2-yl)butan-1-ol
Übersicht
Beschreibung
The compound "4-(Pyridin-2-yl)butan-1-ol" is a chemical that features a pyridine ring, a common structural motif found in many organic compounds with various applications. The pyridine ring is attached to a four-carbon aliphatic chain ending with a hydroxyl group. This structure suggests potential for interactions and reactivity due to the presence of both aromatic and aliphatic components, as well as a functional hydroxyl group.
Synthesis Analysis
The synthesis of related compounds often involves coupling reactions, as seen in the synthesis of 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol, which was achieved through Sonogashira coupling from 1,4-diiodobenzene . Another related compound, 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, was synthesized using a two-step process starting from 3-hydroxylpyridine derivatives and involving epoxy cleavage . These methods highlight the versatility of pyridine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular and crystal structure of compounds closely related to "4-(Pyridin-2-yl)butan-1-ol" have been studied using X-ray diffraction. For instance, the structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid was determined, revealing a bent side chain and a three-dimensional supramolecular structure formed through hydrogen bonding and other interactions . Similarly, the molecular structure and properties of 4-(1-pyridinium)-butyrate dihydrate and its hydrobromide were characterized, providing insights into the vibrational spectra and potential energy distribution .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be inferred from the chemical reactions they undergo. For example, the antimicrobial activity of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide was studied, indicating the potential biological reactivity of pyridine-containing compounds . The study of supramolecular synthons in the crystals of N-(aryl)-succinamic acids and N-(aryl)-maleamic acids, including 4-oxo-4-(pyridin-2-ylamino)butanoic acid, provides further evidence of the diverse chemical interactions that pyridine derivatives can participate in .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be complex due to their structural diversity. The antimicrobial activity of pyridine-containing compounds was assessed, and their physical properties were predicted using computational tools like Swiss ADME . The spectral properties of 4-(1-pyridinium)-butyrate dihydrate and its hydrobromide were characterized using FTIR and Raman spectroscopy, complemented by computational calculations to interpret the vibrational spectra . These studies demonstrate the importance of both experimental and theoretical methods in understanding the properties of pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: “4-(Pyridin-2-yl)butan-1-ol” is used in the synthesis of pyrimidinamine derivatives, which have shown promising fungicidal activity . These derivatives are considered potential agricultural compounds due to their unique mode of action, which differs from other fungicides .
- Methods of Application: The compound was used as a template to design and synthesize a series of pyrimidinamine derivatives . The new compounds were then tested for their fungicidal activity .
- Results: Among the synthesized compounds, one particular derivative, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, showed excellent control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .
Synthesis of Pyrazinamide Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: “4-(Pyridin-2-yl)butan-1-ol” is used in the synthesis of pyrazinamide derivatives, which are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compound was used as a template to design and synthesize a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The new compounds were then tested for their anti-tubercular activity .
- Results: The results of the study are not specified in the search results. For more specific information, I recommend referring to the original research articles .
Synthesis of Pyrazine Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: “4-(Pyridin-2-yl)butan-1-ol” is used in the synthesis of pyrazine derivatives, which are evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compound was used as a template to design and synthesize a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The new compounds were then tested for their anti-tubercular activity .
- Results: The results of the study are not specified in the search results. For more specific information, I recommend referring to the original research articles .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-pyridin-2-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSOMFUUWROROT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632186 | |
| Record name | 4-(Pyridin-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)butan-1-ol | |
CAS RN |
17945-79-8 | |
| Record name | 4-(Pyridin-2-yl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



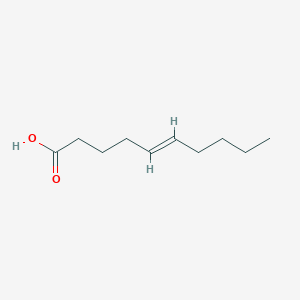
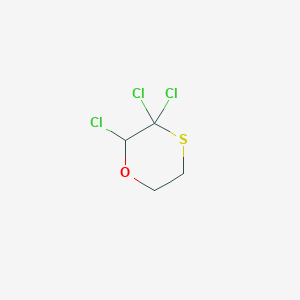
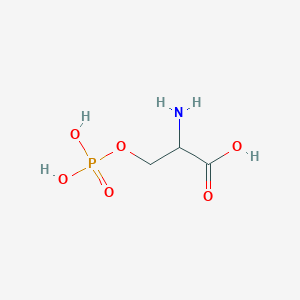
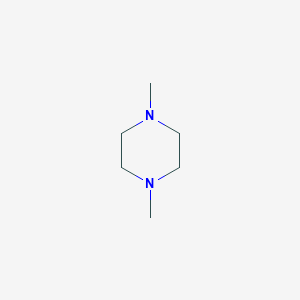
![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)
